molecular formula C8H15IO2 B14731501 Hexyl iodoacetate CAS No. 5436-99-7

Hexyl iodoacetate

Cat. No.: B14731501
CAS No.: 5436-99-7
M. Wt: 270.11 g/mol
InChI Key: XJOFYNWBVZSJJZ-UHFFFAOYSA-N
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Description

Hexyl iodoacetate is an organic compound with the molecular formula C8H15IO2. It is an ester formed from hexanol and iodoacetic acid. This compound is known for its use in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl iodoacetate can be synthesized through the esterification of hexanol with iodoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Hexyl iodoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: this compound can be hydrolyzed in the presence of a base or acid to yield hexanol and iodoacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed:

    Substitution Reactions: New compounds with substituted functional groups.

    Reduction Reactions: Hexanol and other reduced products.

    Hydrolysis: Hexanol and iodoacetic acid.

Scientific Research Applications

Hexyl iodoacetate has several applications in scientific research:

Mechanism of Action

Hexyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes, particularly cysteine proteases, by forming covalent bonds with the catalytic cysteine residues .

Comparison with Similar Compounds

Hexyl iodoacetate can be compared with other iodoacetate esters and related compounds:

Uniqueness: this compound’s uniqueness lies in its specific alkyl chain length, which can influence its reactivity and solubility properties compared to other iodoacetate esters. This makes it suitable for specific applications where longer alkyl chains are required.

Properties

CAS No.

5436-99-7

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

hexyl 2-iodoacetate

InChI

InChI=1S/C8H15IO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3

InChI Key

XJOFYNWBVZSJJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CI

Origin of Product

United States

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